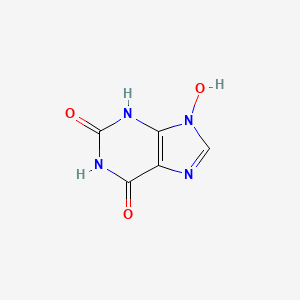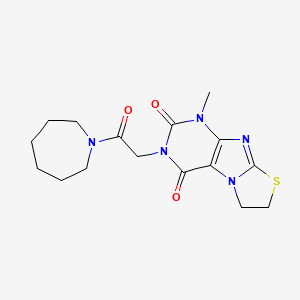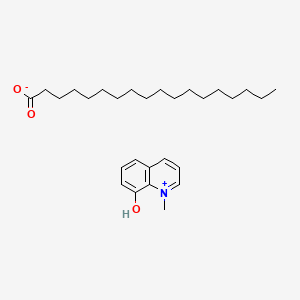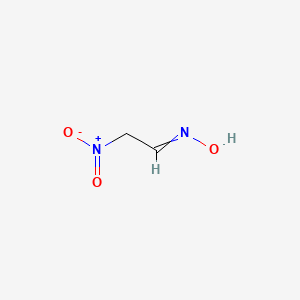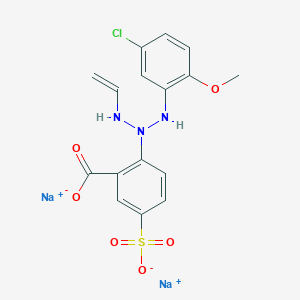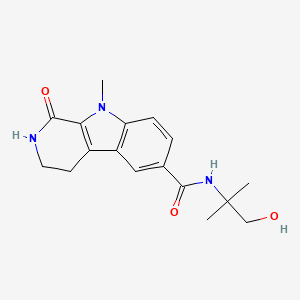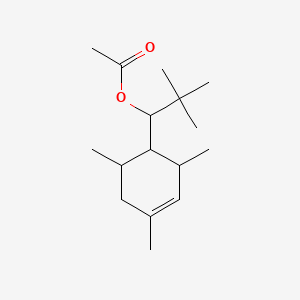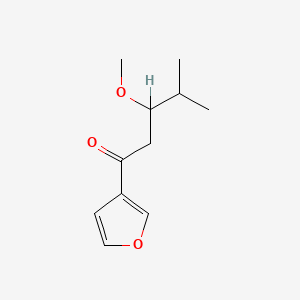![molecular formula C44H48Cl4N10O2Zn B12693626 zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride CAS No. 60797-58-2](/img/structure/B12693626.png)
zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
锌;双(2-氰乙基)-[7-(二乙氨基)吩恶嗪-3-亚基]氮鎓;四氯化物是一种结构独特的复杂有机化合物,将锌与吩恶嗪亚基核心相结合。
准备方法
合成路线和反应条件
锌;双(2-氰乙基)-[7-(二乙氨基)吩恶嗪-3-亚基]氮鎓;四氯化物的合成通常涉及多步过程。第一步通常包括制备吩恶嗪亚基核心,然后引入二乙氨基和氰乙基。最后一步涉及锌的配位和四氯化物的形成。具体的反应条件,例如温度、溶剂和催化剂,对于成功合成该化合物至关重要。
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。连续流动反应器和自动化合成系统等技术可用于提高效率和可扩展性。
化学反应分析
反应类型
锌;双(2-氰乙基)-[7-(二乙氨基)吩恶嗪-3-亚基]氮鎓;四氯化物可以发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以氧化形成不同的氧化态。
还原: 还原反应可以改变化合物的电子结构和性质。
取代: 该化合物可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。反应条件,包括温度、pH 和溶剂选择,对这些反应的结果起着重要作用。
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可以产生更高氧化态的化合物,而还原可以产生该化合物的更还原形式。
科学研究应用
锌;双(2-氰乙基)-[7-(二乙氨基)吩恶嗪-3-亚基]氮鎓;四氯化物具有多种科学研究应用:
化学: 用作各种有机合成反应中的试剂。
生物学: 研究其作为生物成像中荧光探针的潜力。
医药: 探索其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于开发先进材料和染料。
作用机制
锌;双(2-氰乙基)-[7-(二乙氨基)吩恶嗪-3-亚基]氮鎓;四氯化物的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与金属离子和其他蛋白质结合,影响各种生化途径。其独特的结构使其能够与细胞成分相互作用,从而导致其观察到的生物学效应。
相似化合物的比较
类似化合物
吩恶嗪衍生物: 具有类似吩恶嗪亚基核心的化合物。
锌络合物: 其他具有不同配体的锌配位化合物。
荧光染料: 具有类似荧光特性的化合物。
独特性
锌;双(2-氰乙基)-[7-(二乙氨基)吩恶嗪-3-亚基]氮鎓;四氯化物因其独特的锌配位和吩恶嗪亚基结构的组合而脱颖而出,赋予了它独特的化学和生物学特性。它在各种应用中的多功能性使其成为科学研究中的一种有价值的化合物。
属性
CAS 编号 |
60797-58-2 |
|---|---|
分子式 |
C44H48Cl4N10O2Zn |
分子量 |
956.1 g/mol |
IUPAC 名称 |
zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride |
InChI |
InChI=1S/2C22H24N5O.4ClH.Zn/c2*1-3-26(4-2)17-7-9-19-21(15-17)28-22-16-18(8-10-20(22)25-19)27(13-5-11-23)14-6-12-24;;;;;/h2*7-10,15-16H,3-6,13-14H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
IXHSJGCOBQRRBE-UHFFFAOYSA-J |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCC#N)CCC#N)C=C3O2.CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCC#N)CCC#N)C=C3O2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


